

Bis-aminooxy-PEG3: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Bis-aminooxy-PEG3

Cat. No.: B1667427

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CAS Number: 98627-70-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of **Bis-aminooxy-PEG3**. This homobifunctional crosslinker has emerged as a valuable tool in bioconjugation, particularly for the stable linkage of biomolecules.

Core Properties and Specifications

Bis-aminooxy-PEG3 is a polyethylene glycol (PEG) derivative containing two terminal aminooxy groups. The presence of the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.^{[1][2][3]}

Property	Value	Reference(s)
CAS Number	98627-70-4	^{[1][4]}
Molecular Formula	C8H20N2O5	
Molecular Weight	224.3 g/mol	
Purity	Typically ≥95%	
Solubility	Soluble in Water, DCM, DMF, DMSO	
Storage Conditions	-20°C	

Mechanism of Action: Oxime Ligation

The utility of **Bis-aminooxy-PEG3** in bioconjugation stems from the specific and efficient reaction of its aminooxy groups with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.

If a reducing agent is introduced, the oxime bond can be further reduced to form a hydroxylamine linkage.

Applications in Research and Drug Development

Bis-aminooxy-PEG3 is a versatile crosslinker with applications in various areas of research and drug development:

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to conjugate cytotoxic drugs to antibodies, creating targeted cancer therapies.
- **PROTACs:** It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
- **Biomolecule Immobilization:** **Bis-aminooxy-PEG3** can be used to immobilize proteins, peptides, or other molecules onto surfaces or nanoparticles that have been functionalized with aldehyde or ketone groups.
- **Hydrogel Formation:** The bifunctional nature of the molecule allows for its use in the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery.

Experimental Protocol: General Procedure for Protein-Protein Crosslinking

This protocol provides a general methodology for crosslinking two proteins, one functionalized with an aldehyde group (Protein-CHO) and the other with a second aldehyde group (Protein'-CHO), using **Bis-aminooxy-PEG3**.

Materials:

- Protein-CHO (in a suitable buffer, pH 6.5-7.5)
- Protein'-CHO (in a suitable buffer, pH 6.5-7.5)
- **Bis-aminooxy-PEG3**
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5
- (Optional) Aniline (as a catalyst)
- Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

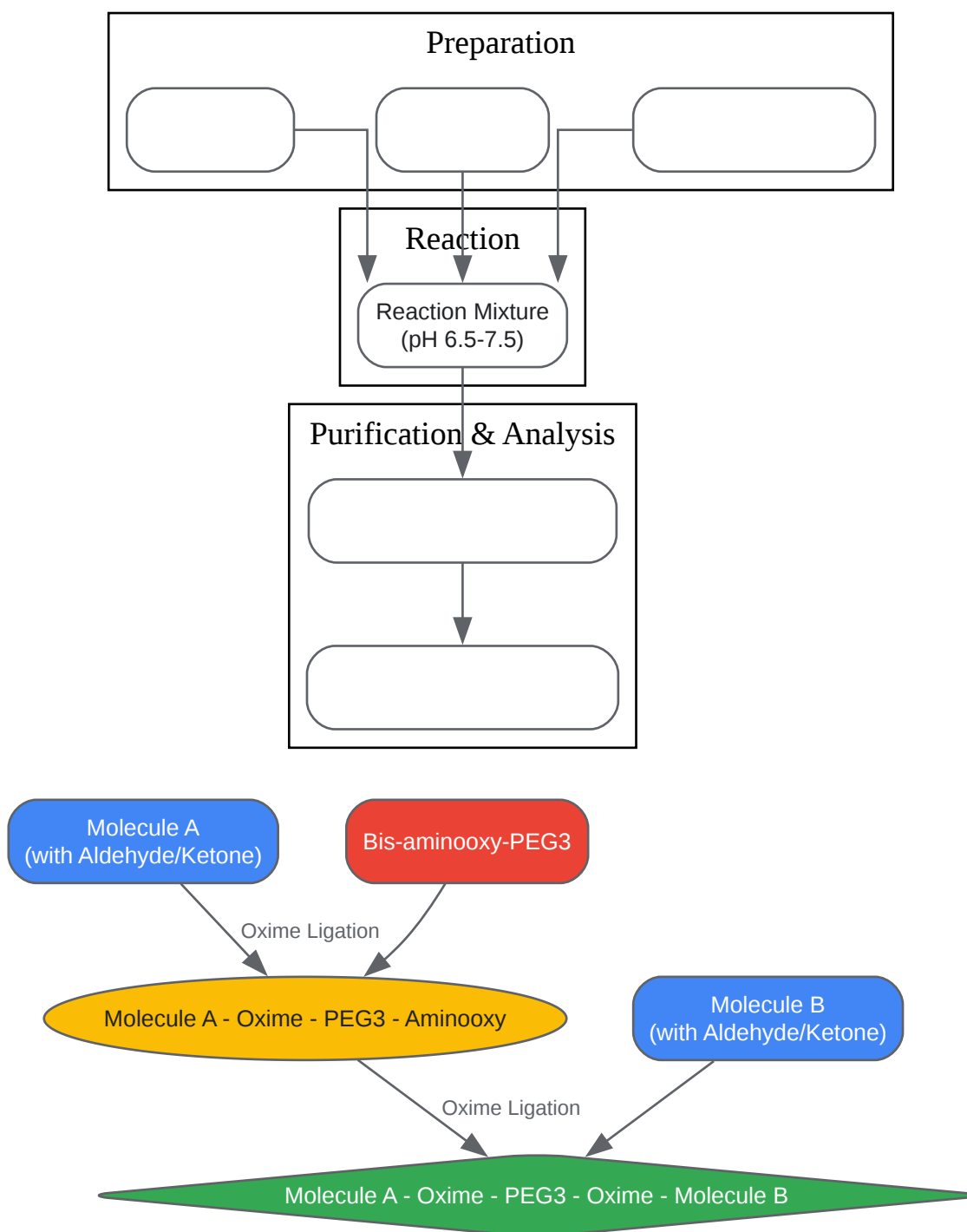
Procedure:

- Reagent Preparation:
 - Dissolve Protein-CHO and Protein'-CHO in the reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).
 - Prepare a stock solution of **Bis-aminooxy-PEG3** in the reaction buffer (e.g., 10-100 mM).
Note: It is recommended to use **Bis-aminooxy-PEG3** immediately after preparation due to its sensitivity.
- Conjugation Reaction:
 - In a reaction vial, combine Protein-CHO and Protein'-CHO at the desired molar ratio.
 - Add the **Bis-aminooxy-PEG3** stock solution to the protein mixture. A typical starting point is a 10- to 50-fold molar excess of the crosslinker to the proteins.
 - (Optional) For reactions that are slow, aniline can be added as a catalyst to a final concentration of 10-100 mM.

- Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.
- Reaction Quenching (Optional):
 - To consume any unreacted **Bis-aminooxy-PEG3**, add a small molecule containing an aminooxy or hydrazide group in a slight molar excess to the initial amount of the crosslinker.
 - Incubate for an additional 30-60 minutes.
- Purification:
 - Remove unreacted crosslinker and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
- Analysis:
 - Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking. The crosslinked product will have a higher molecular weight than the individual proteins.
 - Further characterization can be performed using techniques such as mass spectrometry or HPLC.

Visualizing Workflows and Pathways

General Workflow for Protein Crosslinking



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